BenchChemオンラインストアへようこそ!

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

lipophilicity membrane permeability drug design

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic heterocyclic small molecule belonging to the benzothiazole‑thiophene carboxamide class, with molecular formula C₁₂H₅Cl₂N₃O₃S₂ and molecular weight 374.2 g mol⁻¹. The 4,5‑dichloro substitution on the benzothiazole ring, combined with the electron‑withdrawing 5‑nitro group on the thiophene moiety, confers characteristic lipophilicity (XLogP3 = 5.0) and moderate polar surface area (TPSA = 144 Ų).

Molecular Formula C12H5Cl2N3O3S2
Molecular Weight 374.21
CAS No. 862807-34-9
Cat. No. B2746698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
CAS862807-34-9
Molecular FormulaC12H5Cl2N3O3S2
Molecular Weight374.21
Structural Identifiers
SMILESC1=CC(=C(C2=C1SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C12H5Cl2N3O3S2/c13-5-1-2-6-10(9(5)14)15-12(22-6)16-11(18)7-3-4-8(21-7)17(19)20/h1-4H,(H,15,16,18)
InChIKeyWMIANTTVOIJECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 862807-34-9): Physicochemical Profile and Procurement Baseline


N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic heterocyclic small molecule belonging to the benzothiazole‑thiophene carboxamide class, with molecular formula C₁₂H₅Cl₂N₃O₃S₂ and molecular weight 374.2 g mol⁻¹ [1]. The 4,5‑dichloro substitution on the benzothiazole ring, combined with the electron‑withdrawing 5‑nitro group on the thiophene moiety, confers characteristic lipophilicity (XLogP3 = 5.0) and moderate polar surface area (TPSA = 144 Ų) [2]. These physicochemical features differentiate it from unsubstituted and mono‑substituted benzothiazole‑thiophene carboxamide analogs and position it as a valuable structural probe for medicinal chemistry campaigns that require balanced permeability and target engagement [3].

Why N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide Cannot Be Replaced by a Generic In‑Class Analog


The benzothiazole‑thiophene carboxamide scaffold exhibits pronounced structure‑activity relationship (SAR) sensitivity to substituent electronic effects. Saraswat et al. (2018) demonstrated that introducing electron‑withdrawing groups on the aromatic ring significantly enhances antimicrobial potency, whereas electron‑donating or unsubstituted analogs show markedly reduced activity [1]. The 4,5‑dichloro arrangement creates a unique electronic configuration that simultaneously modulates lipophilicity (XLogP3 = 5.0) and polar surface area (TPSA = 144 Ų), parameters that directly govern membrane permeability and target engagement [2]. Replacing this compound with an unsubstituted (CAS 722471‑77‑4), 4‑fluoro, or 4‑methoxy analog would unpredictably alter these properties, potentially abolishing the desired biological activity or introducing assay interference artifacts [3].

Quantitative Differentiation Evidence for N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 862807-34-9)


Elevated Lipophilicity (XLogP3 = 5.0) Relative to the Unsubstituted Analog Confers Potential for Enhanced Membrane Permeability

The target compound exhibits a computed XLogP3 value of 5.0 [1]. For the unsubstituted analog N-(1,3‑benzothiazol‑2‑yl)-5‑nitrothiophene‑2‑carboxamide (CAS 722471‑77‑4), fragment‑based estimates place XLogP3 at approximately 3.5 [2]. This Δ ≈ +1.5 log unit increase arises from the 4,5‑dichloro substitution and moves the compound into a range associated with improved passive membrane diffusion [3].

lipophilicity membrane permeability drug design

Moderate Polar Surface Area (144 Ų) Balances Membrane Permeability and Aqueous Solubility

The target compound has a topological polar surface area (TPSA) of 144 Ų [1], compared to an estimated TPSA of ≈ 110 Ų for the unsubstituted analog [2]. This 34 Ų increase moderates excessive lipophilicity and helps maintain aqueous solubility within a range compatible with cell‑based assays, while still remaining below the 140–160 Ų threshold often associated with poor oral absorption [3].

polar surface area permeability solubility

Predicted pKa (6.20) Indicates Partial Ionization at Physiological pH, Influencing Bioavailability and Assay Conditions

The predicted pKa of the target compound is 6.20 ± 0.70 [1], indicating that at physiological pH 7.4 the amide NH is partially deprotonated (~5–10 % ionized). By contrast, the unsubstituted analog is predicted to have a pKa of ≈ 8.0 and remains largely neutral [2]. The compound's fractional ionization may enhance aqueous solubility without severely compromising membrane permeation, and is a parameter that must be controlled during procurement for reproducible biological testing [3].

pKa ionization bioavailability

Electron‑Withdrawing 4,5‑Dichloro and 5‑Nitro Substitution Aligns with Favorable Antimicrobial SAR Demonstrated for the Benzothiazole‑Thiophene Class

Saraswat et al. (2018) established that electron‑withdrawing substituents on the benzothiazole‑thiophene carboxamide scaffold significantly enhance antibacterial and antifungal activity [1]. The most potent compound in that series (3g), bearing a nitro group, displayed MIC values of 25 µg mL⁻¹ against S. aureus and E. coli and 50 µg mL⁻¹ against C. albicans [1]. The target compound incorporates two strongly electron‑withdrawing chloro atoms in its 4,5‑positions in addition to the 5‑nitro group, which is predicted to further lower the electron density of the aromatic system and potentially amplify this activity trend. No direct head‑to‑head MIC data for the target compound are publicly available as of April 2026, so this inference remains class‑level [2].

structure‑activity relationship antimicrobial electron‑withdrawing group

Important Caveat: High‑Strength Differential Evidence Is Currently Limited; Procurement Decisions Should Weigh Predicted Properties Against Unverified Biological Activity

As of April 2026, no peer‑reviewed primary research article, patent, or authoritative database record reports direct, quantitative biological activity data (e.g., IC₅₀, MIC, Kd) for N-(4,5‑dichloro‑1,3‑benzothiazol‑2‑yl)-5‑nitrothiophene‑2‑carboxamide [1]. The differential evidence presented above relies on computed physicochemical properties and class‑level SAR inference. Users requiring verified target‑specific potency or selectivity should either commission dedicated head‑to‑head profiling against chosen comparators or select a more thoroughly characterized analog [2].

evidence gap data limitation risk assessment

Recommended Application Scenarios for N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide Based on Current Evidence


Antimicrobial Lead‑Optimization Starting Point

The compound’s electron‑withdrawing substitution pattern aligns with SAR trends identified by Saraswat et al. (2018), where analogous nitro‑bearing benzothiazole‑thiophene carboxamides exhibited MIC values as low as 25 µg mL⁻¹ against S. aureus and E. coli [1]. Procurement for follow‑up synthesis and MIC profiling against Gram‑positive and Gram‑negative panels is warranted to establish quantitative activity and to serve as a comparator for less substituted analogs.

Chemical Biology Probe for Intracellular Targets

With XLogP3 = 5.0 and TPSA = 144 Ų [2], the compound occupies a physicochemical space compatible with passive membrane diffusion while retaining sufficient polarity for aqueous solubility. This balance makes it a candidate for probing intracellular targets in phenotypic assays, particularly where the unsubstituted analog (XLogP3 ≈ 3.5) may fail to achieve adequate cellular penetration [3].

Fragment‑Based Drug Discovery Building Block

The rigid benzothiazole‑thiophene core with defined electron‑withdrawing substituents provides a well‑characterized starting fragment (MW 374.2 g mol⁻¹) for fragment‑linking or structure‑based design campaigns [1]. Its predicted pKa (6.20) and moderate TPSA allow precise control of ionization state during biochemical and biophysical assays, facilitating crystallography and SPR studies .

Analytical Reference Standard for Method Development

The compound’s unique combination of dichloro and nitro substituents yields distinctive UV‑Vis absorption and mass spectrometric signatures. Procurement as a certified reference standard supports LC‑MS method development and impurity profiling for benzothiazole‑thiophene carboxamide libraries, where batch‑to‑batch consistency in lipophilicity (XLogP3 = 5.0) and TPSA (144 Ų) is required [2].

Quote Request

Request a Quote for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.